1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid
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Description
1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid is a chemical compound that is part of a class of organic molecules known for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as 4-fluorobenzyl moieties and piperidine rings, are frequently studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid often involves multi-step organic reactions. For instance, a neuroleptic agent with a 4-fluorobenzyl group was synthesized using a Friedel-Crafts reaction followed by ring-opening, ketalization, condensation with piperidine, and subsequent hydrolysis and debenzylation steps . Another method for synthesizing a 4-fluorobenzyl piperidine derivative utilized the Grignard reaction followed by deoxygenation and heteroatomic ring saturation . These methods highlight the complexity and versatility of synthetic approaches for compounds containing fluorobenzyl and piperidine structures.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of a 4-fluorobenzyl piperidine derivative was confirmed by elemental analysis, IR, and NMR spectra . Crystallographic analysis is another powerful tool used to determine the structure of compounds, as seen in the study of a 4-(ethoxycarbonyl)piperazin-1-yl benzoic acid, where the conformation of the piperazine ring and its dihedral angle with the benzene ring were described .
Chemical Reactions Analysis
The chemical reactivity of compounds with 4-fluorobenzyl and piperidine components can be diverse. For example, the synthesis of a 4-fluorobenzyl piperidine derivative involved a reductive amination, amide hydrolysis, and N-alkylation . These reactions are indicative of the functional group transformations that such compounds can undergo, which is essential for the development of new chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their structure. For instance, the crystal structure of a related compound provided insights into its conformation and intermolecular interactions, which can influence its solubility, stability, and reactivity . The presence of a fluorine atom in the benzyl group can affect the compound's lipophilicity and electronic properties, which are important factors in drug design and development.
Scientific Research Applications
Synthesis for Metabolic Studies
Derivatives of this compound have been synthesized for metabolic studies. For instance, 2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, was synthesized for use in these studies, highlighting the compound's relevance in understanding metabolic pathways (I. Nakatsuka, K. Kawahara, A. Yoshitake, 1981).
Antibacterial Activity
Chemical analogs of 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid have been investigated for their antibacterial properties. Quinolones derived from similar compounds demonstrated significant antibacterial activities, making them potential candidates for developing new antibiotics (J. Sheu, Yeh‐long Chen, K. Fang, Tai‐Chi Wang, C. Tzeng, Chien-Fang Peng, 1998).
Synthetic Intermediate for Amines
The compound and its derivatives serve as versatile intermediates in synthesizing a wide range of amines containing a substituted piperidine subunit. This shows its significance in the field of synthetic organic chemistry, offering a general route to optically pure piperidines (H. P. Acharya, D. Clive, 2010).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCCKEVVICUODU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391703 |
Source
|
Record name | 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
CAS RN |
1030610-75-3 |
Source
|
Record name | 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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